molecular formula C11H8Cl3NO2S2 B2521554 (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine CAS No. 873675-36-6

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine

Cat. No.: B2521554
CAS No.: 873675-36-6
M. Wt: 356.66
InChI Key: DNXHYHWZTFWZSP-UHFFFAOYSA-N
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Description

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine is a complex organic compound characterized by the presence of a thienylmethyl group and a trichlorophenylsulfonyl group

Scientific Research Applications

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine typically involves the reaction of 2-thienylmethylamine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and quality of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize production efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Thienylmethyl)sulfonylamine
  • (2,4,5-Trichlorophenyl)sulfonylamine
  • (2-Thienylmethyl)((2,4-dichlorophenyl)sulfonyl)amine

Uniqueness

The presence of multiple chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2,4,5-trichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO2S2/c12-8-4-10(14)11(5-9(8)13)19(16,17)15-6-7-2-1-3-18-7/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHYHWZTFWZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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